molecular formula C9H13ClNO3P B054434 Phaclofen CAS No. 114012-12-3

Phaclofen

Cat. No. B054434
CAS RN: 114012-12-3
M. Wt: 249.63 g/mol
InChI Key: VSGNGLJPOGUDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Phaclofen has the molecular formula C9H13ClNO3P . Its average mass is 249.631 Da and its monoisotopic mass is 249.032150 Da .


Physical And Chemical Properties Analysis

Phaclofen has a density of 1.4±0.1 g/cm3 . Its boiling point is 467.1±55.0 °C at 760 mmHg . The vapour pressure of Phaclofen is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 76.8±3.0 kJ/mol . The flash point is 236.3±31.5 °C . The index of refraction is 1.590 . The molar refractivity is 58.8±0.3 cm3 . It has 4 H bond acceptors and 4 H bond donors . It has 4 freely rotating bonds . The polar surface area is 93 Å2 . The polarizability is 23.3±0.5 10-24 cm3 . The surface tension is 63.9±3.0 dyne/cm . The molar volume is 174.3±3.0 cm3 .

Scientific Research Applications

GABA B Receptor Antagonist

Phaclofen is a selective antagonist for the GABA B receptor . It was the first selective GABA B antagonist discovered . This means it can block the action of GABA B receptors, which are a type of receptor in the nervous system that responds to the neurotransmitter GABA .

Research on Baclofen Antagonism

Phaclofen has been used in research as an antagonist to baclofen at both peripheral and central receptors . Baclofen is a medication that acts on the GABA B receptors and is used to treat conditions like muscle spasticity .

Study of Synaptic Action

Phaclofen has been used to study the postsynaptic action of baclofen . Postsynaptic actions refer to the effects that occur in the neuron that receives the signal .

Research on Hyperpolarizations

Phaclofen has been used in research to study the antagonism of baclofen-induced hyperpolarizations . Hyperpolarization is a change in a cell’s membrane potential, making it more negative, and it plays a crucial role in the transmission of signals in neurons .

Study of Long-Duration Inhibition

Phaclofen has been used in research to study its effects on long-duration inhibition in the neocortex . The neocortex is a part of the brain involved in higher-order brain functions such as sensory perception, cognition, generation of motor commands, spatial reasoning, and language .

Peripheral and Central Baclofen Antagonism

Phaclofen has been described as a peripheral and central baclofen antagonist . This means it can block the action of baclofen in both the peripheral and central nervous systems .

Mechanism of Action

Target of Action

Phaclofen, also known as phosphonobaclofen, is a selective antagonist for the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a family of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

As a selective antagonist for the GABA B receptor, Phaclofen works by binding to these receptors and blocking their action . This prevents the normal function of GABA neurotransmitters, which typically act to inhibit neuronal activity in the brain.

Biochemical Pathways

By blocking these receptors, Phaclofen can disrupt this neurotransmission, potentially affecting a variety of neurological processes .

Result of Action

The molecular and cellular effects of Phaclofen’s action are primarily related to its antagonistic effect on GABA B receptors. By blocking these receptors, Phaclofen can disrupt inhibitory neurotransmission in the brain. This can lead to increased neuronal activity, potentially resulting in various neurological effects .

Action Environment

The action, efficacy, and stability of Phaclofen can be influenced by various environmental factors. For example, the presence of other substances in the body that can bind to GABA B receptors may affect the action of Phaclofen. Additionally, factors such as pH and temperature could potentially affect the stability of Phaclofen . .

properties

IUPAC Name

[3-amino-2-(4-chlorophenyl)propyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClNO3P/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGNGLJPOGUDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871598
Record name P-​[3-​Amino-​2-​(4-​chlorophenyl)​propyl]​-Phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phaclofen

CAS RN

114012-12-3
Record name Phaclofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114012-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phaclofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114012123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-​[3-​Amino-​2-​(4-​chlorophenyl)​propyl]​-Phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Amino-2-(4-chlorophenyl)propyl)-phosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phaclofen
Reactant of Route 2
Phaclofen
Reactant of Route 3
Phaclofen
Reactant of Route 4
Phaclofen
Reactant of Route 5
Phaclofen
Reactant of Route 6
Phaclofen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.